molecular formula C8H13N3OS B11747545 (S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide

(S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide

Cat. No.: B11747545
M. Wt: 199.28 g/mol
InChI Key: WNCFYVAHRZXVLP-LURJTMIESA-N
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Description

(S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide typically involves the reaction of thiazole derivatives with appropriate amine and carboxylic acid derivatives. One common method involves the coupling of 2-aminothiazole with 3-methylbutanoic acid under specific reaction conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C8H13N3OS/c1-5(2)6(9)7(12)11-8-10-3-4-13-8/h3-6H,9H2,1-2H3,(H,10,11,12)/t6-/m0/s1

InChI Key

WNCFYVAHRZXVLP-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=NC=CS1)N

Canonical SMILES

CC(C)C(C(=O)NC1=NC=CS1)N

Origin of Product

United States

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